molecular formula C21H22N2 B11944633 4-(2-Methylcyclohexyl)-2-phenylquinazoline CAS No. 853310-67-5

4-(2-Methylcyclohexyl)-2-phenylquinazoline

Cat. No.: B11944633
CAS No.: 853310-67-5
M. Wt: 302.4 g/mol
InChI Key: DFKCZTOBOYQYCU-UHFFFAOYSA-N
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Description

4-(2-Methylcyclohexyl)-2-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The compound features a quinazoline core substituted with a 2-phenyl group and a 2-methylcyclohexyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclohexyl)-2-phenylquinazoline can be achieved through a multi-step process involving the formation of the quinazoline core followed by the introduction of the substituents. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline ring. The 2-phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the 2-methylcyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclohexyl)-2-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinazoline nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2-Methylcyclohexyl)-2-phenylquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclohexyl)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylcyclohexyl)-2-phenylquinoline
  • 4-(2-Methylcyclohexyl)-2-phenylpyrimidine
  • 4-(2-Methylcyclohexyl)-2-phenylbenzimidazole

Uniqueness

4-(2-Methylcyclohexyl)-2-phenylquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological profiles, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

853310-67-5

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

4-(2-methylcyclohexyl)-2-phenylquinazoline

InChI

InChI=1S/C21H22N2/c1-15-9-5-6-12-17(15)20-18-13-7-8-14-19(18)22-21(23-20)16-10-3-2-4-11-16/h2-4,7-8,10-11,13-15,17H,5-6,9,12H2,1H3

InChI Key

DFKCZTOBOYQYCU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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